molecular formula C10H13BrClN B6215570 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2742656-60-4

5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B6215570
CAS RN: 2742656-60-4
M. Wt: 262.6
InChI Key:
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Description

5-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic compound with a wide range of applications in research and development, as well as in the industrial sector. It belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines has garnered significant attention due to their biological activities. Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .


Molecular Structure Analysis

The molecular structure of 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is based on the THIQ scaffold, which is a privileged structure present in various natural and non-natural compounds with intriguing biological properties . THIQs with a stereogenic center at position C(1) are key fragments of a diverse range of alkaloids and bioactive molecules .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinolines often involve the functionalization of the C(1) position, as these can act as precursors for various alkaloids displaying multifarious biological activities . Multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .

Future Directions

The future directions in the research of 1,2,3,4-tetrahydroisoquinolines, including 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, involve the development of novel THIQ analogs with potent biological activity . There’s also a focus on developing new and environmentally friendly methods for the synthesis of THIQ derivatives .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves the reaction of 6-methyl-1,2,3,4-tetrahydroisoquinoline with bromine in the presence of a catalyst to form 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline. The resulting compound is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "6-methyl-1,2,3,4-tetrahydroisoquinoline", "Bromine", "Catalyst", "Hydrochloric acid" ], "Reaction": [ "Step 1: 6-methyl-1,2,3,4-tetrahydroisoquinoline is reacted with bromine in the presence of a catalyst to form 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline.", "Step 2: The resulting compound is then reacted with hydrochloric acid to form the hydrochloride salt of 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline." ] }

CAS RN

2742656-60-4

Molecular Formula

C10H13BrClN

Molecular Weight

262.6

Purity

95

Origin of Product

United States

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